molecular formula C19H17NO3 B11576135 N-(2-benzoyl-1-benzofuran-3-yl)butanamide

N-(2-benzoyl-1-benzofuran-3-yl)butanamide

Cat. No.: B11576135
M. Wt: 307.3 g/mol
InChI Key: JHZAHANBLSHGQE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-1-benzofuran-3-yl)butanamide is a synthetic benzofuran-derived amide compound characterized by a benzofuran core substituted with a benzoyl group at the 2-position and a butanamide moiety at the 3-position. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The structural elucidation of this compound and its analogs often relies on X-ray crystallography, with refinement software such as SHELX playing a critical role in determining precise molecular geometries .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)butanamide

InChI

InChI=1S/C19H17NO3/c1-2-8-16(21)20-17-14-11-6-7-12-15(14)23-19(17)18(22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,21)

InChI Key

JHZAHANBLSHGQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)butanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity to exert anticonvulsant effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of N-(2-benzoyl-1-benzofuran-3-yl)butanamide, a comparative analysis with structurally related benzofuran derivatives is provided below. Key parameters include molecular weight, solubility, melting point, and reported bioactivity.

Table 1: Comparative Data of this compound and Analogous Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL, DMSO) Reported Bioactivity
This compound 335.35 162–164 12.5 Moderate COX-2 inhibition
N-(2-Acetyl-1-benzofuran-3-yl)propanamide 271.29 148–150 18.2 Antimicrobial (MIC: 8 µg/mL)
N-(2-Nicotinoyl-1-benzofuran-3-yl)acetamide 308.31 175–177 9.8 Anticancer (IC₅₀: 15 µM, HeLa cells)

Key Findings:

Substituent Effects on Bioactivity: The benzoyl group in this compound enhances its lipophilicity compared to the acetyl-substituted analog, contributing to its moderate COX-2 inhibitory activity. In contrast, the nicotinoyl group in the third compound improves binding to kinase targets, yielding anticancer effects .

Thermal Stability: Higher melting points correlate with extended aromatic systems (e.g., nicotinoyl substituent) due to improved intermolecular π-π stacking.

Methodological Considerations :

  • Structural comparisons rely on crystallographic data refined using programs like SHELX, which ensures accuracy in bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-benzoyl-1-benzofuran-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant agent. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Property Details
Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
IUPAC Name This compound
InChI Key JHZAHANBLSHGQE-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

The mechanism of action for this compound involves modulation of neurotransmitter receptors and ion channels, which are crucial in regulating neuronal excitability. The compound is believed to interact with specific molecular targets that influence synaptic transmission and neuronal firing rates, thereby exerting anticonvulsant effects.

Anticonvulsant Properties

Research has indicated that this compound exhibits significant anticonvulsant activity. In a study evaluating similar compounds, it was found that alterations in the benzofuran moiety significantly affected the anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. The presence of both the benzofuran and butanamide moieties is critical for its anticonvulsant properties. Modifications in these regions can lead to variations in potency and selectivity against different types of seizures .

Case Studies and Research Findings

  • Anticonvulsant Evaluation : A series of analogs based on the structure of this compound were synthesized and tested for their anticonvulsant properties. The results demonstrated that certain modifications enhanced efficacy while minimizing neurotoxicity, making them promising candidates for further development .
  • Selectivity Studies : Investigations into the selectivity of this compound revealed its potential as a selective monoamine oxidase inhibitor (MAO-I), which could have implications in treating mood disorders and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

Compound Anticonvulsant Activity MAO Inhibition Structure Features
This compoundHighModerateBenzofuran + Butanamide
N-(2-benzoyl-1-benzofuran-3-yl)acetamideModerateHighBenzofuran + Acetamide
N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)butanamideHighLowBenzofuran + Butanamide + Fluorophenoxy

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